Pentyl(2-phenoxyethyl)amine

Description

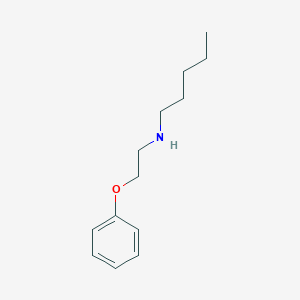

Pentyl(2-phenoxyethyl)amine is a secondary amine characterized by a pentyl (C₅H₁₁) group and a 2-phenoxyethyl (C₆H₅OCH₂CH₂) moiety. Such amines are often intermediates in pharmaceutical synthesis or studied for bioactivity .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(2-phenoxyethyl)pentan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-2-3-7-10-14-11-12-15-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |

InChI Key |

WOEAQQLEAOIBPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl(2-phenoxyethyl)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-phenoxyethylamine with a pentyl halide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-phenoxyethylamine in a suitable solvent such as ethanol.

- Add a base like sodium hydroxide to deprotonate the amine.

- Introduce the pentyl halide (e.g., pentyl bromide) to the reaction mixture.

- Heat the mixture to reflux for several hours.

- After completion, the product is extracted and purified using standard techniques like distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Pentyl(2-phenoxyethyl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated phenoxyethyl derivatives

Scientific Research Applications

Pentyl(2-phenoxyethyl)amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Pentyl(2-phenoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

- Aromatic vs. Heteroaromatic Substitutions: this compound’s phenoxy group enables interactions with aromatic residues in enzymes or receptors, similar to 2-phenoxyethyl esters, which exhibit cytotoxicity via DNA binding . The benzodiazolyl group in 2-(2-methyl-1H-benzodiazol-1-yl)ethylamine introduces hydrogen-bonding and π-stacking capabilities, often seen in kinase inhibitors .

Alkyl Chain Effects :

- The pentyl chain in all compounds increases lipophilicity, likely improving blood-brain barrier penetration. However, longer chains may reduce solubility, as seen in analogs like 1-(2-methylphenyl)ethylamine (logP ~4.0 est.) .

Biological Activity

Pentyl(2-phenoxyethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amine Group : Contributes to its nucleophilic properties.

- Phenoxyethyl Moiety : Known for influencing interactions with biological targets.

The molecular formula is , indicating a relatively simple structure that allows for various chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Receptor Modulation : The compound has been studied for its interactions with estrogen receptors, indicating a role as a selective estrogen receptor modulator (SERM).

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : By inhibiting specific enzymes, it may reduce tumor growth.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors may provide therapeutic benefits in neurodegenerative diseases .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition | |

| Antimicrobial | Disruption of bacterial membranes | |

| Neuroprotective | Modulation of neurotransmitter receptors |

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth. The compound showed a significant reduction in tumor size in animal models.

- Neuroprotective Effects :

-

Antimicrobial Properties :

- In vitro studies have shown that related phenoxyalkyl amines exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.